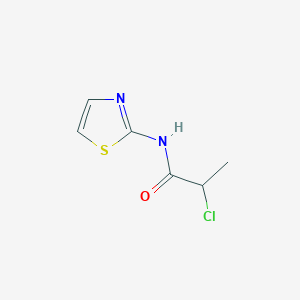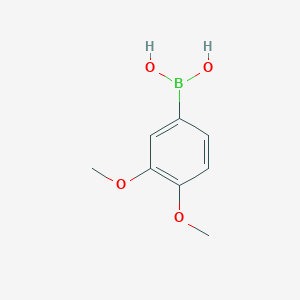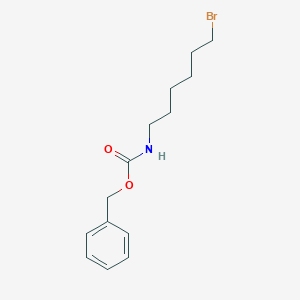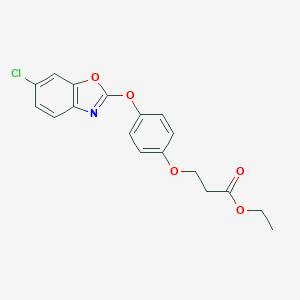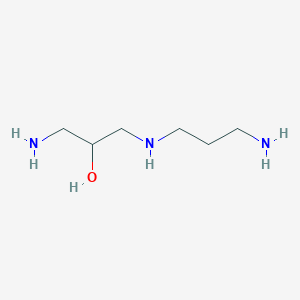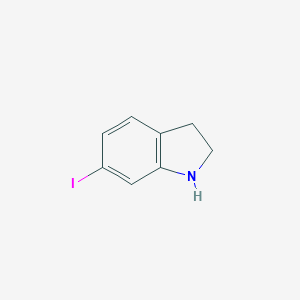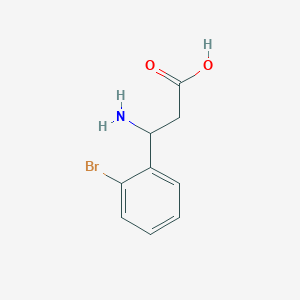![molecular formula C10H9N3OS B038330 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one CAS No. 124954-60-5](/img/structure/B38330.png)
2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one, also known as DHQZ, is a synthetic compound that has been studied for its potential use in various scientific research applications. DHQZ is a heterocyclic compound that contains a thiazole ring fused to a quinoline ring system. It has been shown to exhibit interesting biological properties, making it an attractive molecule for further investigation.
Mécanisme D'action
The mechanism of action of 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is not well understood. However, it is thought to interact with biological molecules through hydrogen bonding and π-π interactions. This compound has been shown to selectively bind to certain proteins and nucleic acids, suggesting that it may have a specific mode of action.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to handle and synthesize. This compound also exhibits fluorescent properties, making it useful for imaging biological molecules. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for research on 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. One area of interest is its potential use as a fluorescent probe for imaging biological molecules in vivo. Another area of interest is its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in the development of new materials, such as organic semiconductors. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzaldehyde with 2-aminothiophenol in the presence of acetic acid and sulfuric acid to form the intermediate 2-amino-7,8-dihydrothiazolo[5,4-g]quinoline. This intermediate can then be oxidized to form this compound.
Applications De Recherche Scientifique
2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting and imaging biological molecules. This compound has been shown to selectively bind to certain proteins and nucleic acids, allowing for their visualization under fluorescent microscopy.
Propriétés
Numéro CAS |
124954-60-5 |
|---|---|
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
2-amino-7,8-dihydro-5H-[1,3]thiazolo[5,4-g]quinolin-6-one |
InChI |
InChI=1S/C10H9N3OS/c11-10-13-7-4-6-5(3-8(7)15-10)1-2-9(14)12-6/h3-4H,1-2H2,(H2,11,13)(H,12,14) |
Clé InChI |
SDKIHPVOGNAUAC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=CC3=C(C=C21)SC(=N3)N |
SMILES canonique |
C1CC(=O)NC2=CC3=C(C=C21)SC(=N3)N |
Synonymes |
Thiazolo[5,4-g]quinolin-6(5H)-one, 2-amino-7,8-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



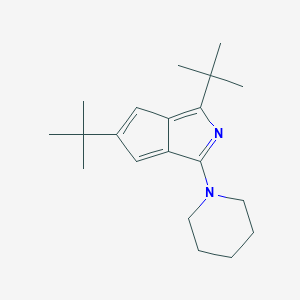
![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)
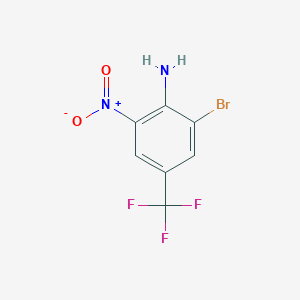
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)
